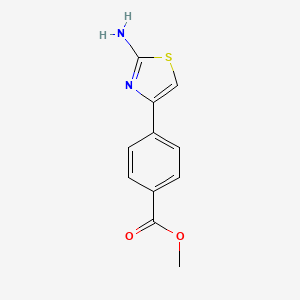
Methyl 4-(2-aminothiazol-4-yl)benzoate
描述
“Methyl 4-(2-aminothiazol-4-yl)benzoate” is a biochemical compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(2-aminothiazol-4-yl)benzoate” has been reported in various studies . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-aminothiazol-4-yl)benzoate” includes a thiazole ring attached to a benzene ring via a carbon atom. The benzene ring is further attached to a methyl ester group .科学研究应用
Antioxidant Activity
Thiazole derivatives, including Methyl 4-(2-aminothiazol-4-yl)benzoate, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring, such as Methyl 4-(2-aminothiazol-4-yl)benzoate, have been reported to have analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also been associated with anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Methyl 4-(2-aminothiazol-4-yl)benzoate, like other thiazole derivatives, has been found to have antimicrobial properties . This means it could potentially be used in the development of new antibiotics to treat bacterial infections.
Antifungal Activity
Some thiazole derivatives have been found to have excellent biocidal properties, including antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity . This could make them useful in the development of new antiviral drugs, particularly in the ongoing fight against viral diseases.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
作用机制
Target of Action
Methyl 4-(2-aminothiazol-4-yl)benzoate is a compound that has been found to interact with several targets. Aminothiazole compounds, such as this one, have been identified as ligands of estrogen receptors . They also form a new group of adenosine receptor antagonists .
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, when acting as a ligand of estrogen receptors, it can modulate the receptor’s activity and influence the transcription of genes regulated by these receptors . As an antagonist of adenosine receptors, it can block the action of adenosine, a neurotransmitter with various roles in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-(2-aminothiazol-4-yl)benzoate are diverse due to its multiple targets. For example, its interaction with estrogen receptors can influence pathways related to cell growth, differentiation, and reproduction . Its antagonistic action on adenosine receptors can affect neurotransmission and other neural functions .
Result of Action
The molecular and cellular effects of Methyl 4-(2-aminothiazol-4-yl)benzoate’s action depend on its targets and the specific biochemical pathways it influences. For instance, its action on estrogen receptors can lead to changes in gene expression and cellular functions . Its antagonistic action on adenosine receptors can modulate neural activity .
属性
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-7(3-5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIGGWJRUYGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminothiazol-4-yl)benzoate | |
CAS RN |
206555-77-3 | |
| Record name | Methyl 4-(2-aminothiazol-4-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)

![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)
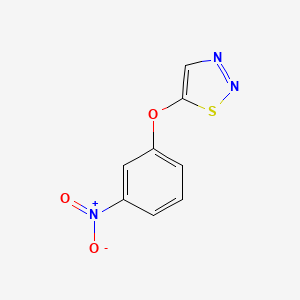
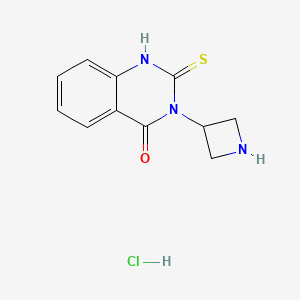
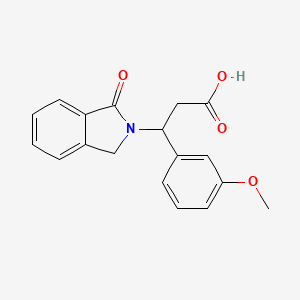
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)


![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2941435.png)
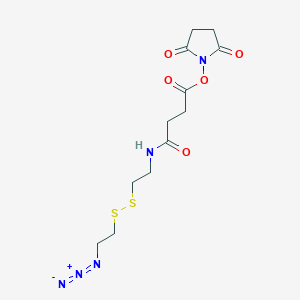
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2941438.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941439.png)